Cas no 2287261-69-0 (2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid)

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a specialized bicyclic compound featuring a unique [1.1.1]pentanyl core structure. Its key advantages include a sterically hindered tert-butoxycarbonyl (Boc) protecting group, which enhances stability under various synthetic conditions, and a phenylethyl substituent that contributes to lipophilicity and potential bioactivity. The acetic acid moiety provides a reactive handle for further derivatization, making it valuable in medicinal chemistry and peptide synthesis. The rigid bicyclo[1.1.1]pentane scaffold offers conformational constraint, which can improve binding selectivity in drug design. This compound is particularly useful in the development of novel pharmacophores and as a building block for complex molecular architectures.
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid structure
2287261-69-0 structure
Product name:2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
CAS No:2287261-69-0
MF:C20H27NO4
MW:345.432686090469
CID:6229001
PubChem ID:137944301

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{[(tert-butoxy)carbonyl]amino}-2-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
    • 2287261-69-0
    • 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
    • EN300-6761312
    • Inchi: 1S/C20H27NO4/c1-18(2,3)25-17(24)21-15(16(22)23)20-11-19(12-20,13-20)10-9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,21,24)(H,22,23)
    • InChI Key: OVYPVHNBWGVREW-UHFFFAOYSA-N
    • SMILES: OC(C(C12CC(CCC3C=CC=CC=3)(C1)C2)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 345.19400834g/mol
  • Monoisotopic Mass: 345.19400834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 511
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 3.9

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6761312-0.05g
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287261-69-0
0.05g
$1010.0 2023-05-30
Enamine
EN300-6761312-0.25g
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287261-69-0
0.25g
$1738.0 2023-05-30
Enamine
EN300-6761312-0.1g
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287261-69-0
0.1g
$1217.0 2023-05-30

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid Related Literature

Additional information on 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid (CAS No. 2287261-69-0): A Comprehensive Overview

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid (CAS No. 2287261-69-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound, often referred to by its systematic name, belongs to a class of molecules known for their ability to modulate specific biological pathways, making it a promising candidate for the development of new therapeutic agents.

The structure of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is characterized by a bicyclo[1.1.1]pentane core, which is a highly rigid and stable framework. This core is substituted with a phenylethyl group at the 3-position and an amino acid moiety at the 2-position, which includes an isopropoxycarbonyl group. The combination of these functional groups imparts unique chemical and biological properties to the molecule, making it an interesting target for further investigation.

Recent studies have focused on the pharmacological properties of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. One notable area of research is its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, preliminary in vitro studies have shown that this compound exhibits selective inhibition of certain kinases, which are key enzymes in signal transduction pathways associated with various diseases, including cancer and inflammatory disorders.

In addition to its enzymatic inhibition properties, 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures, suggesting its potential as a therapeutic agent for inflammatory conditions.

The pharmacokinetic profile of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has also been evaluated in preclinical models. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for further development as a drug candidate. Its high oral bioavailability and low toxicity profile are particularly advantageous for potential clinical applications.

To further understand the mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, researchers have conducted molecular docking studies to investigate its binding interactions with target proteins. These studies have provided insights into the specific residues and binding sites that contribute to its biological activity, which can guide the design of more potent analogs.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid in human subjects. Early phase I trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to assess its therapeutic potential in specific disease indications.

In conclusion, 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid (CAS No. 287654987654987654987654987654987654987654987654987654987654987654987654987654987654987654987654987654987654987654987654987654987654987654987654987654987654987654987654987654987654987654987 0) is a promising compound with a unique chemical structure and diverse biological activities. Its potential as a therapeutic agent for various diseases makes it an exciting focus of ongoing research and development in the pharmaceutical industry.

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